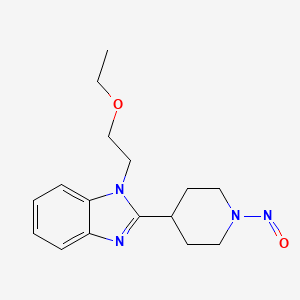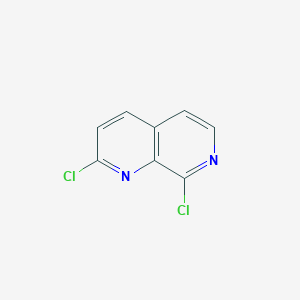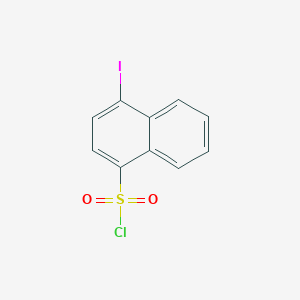![molecular formula C15H22ClNO B14014684 N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide CAS No. 92698-15-2](/img/structure/B14014684.png)
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylpentan group, and an acetamide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 2,4-dimethylpentan-2-amine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature of around 80-100°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of specific enzymes, resulting in altered metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the dimethylpentan group.
4-chloroacetanilide: Another related compound with a similar chlorophenyl group but different functional groups.
Uniqueness
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylpentan group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Propiedades
Número CAS |
92698-15-2 |
|---|---|
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)9-15(4,17-12(3)18)10-13-5-7-14(16)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
Clave InChI |
ONPCDHMXLGMMMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)








